4-Formylquinoline-6-carboxylic acid
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Overview
Description
4-Formylquinoline-6-carboxylic acid: is an organic compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound The structure of this compound includes a quinoline ring with a formyl group at the 4-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Formylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline-6-carboxylic acid with formamide under specific conditions . Another method includes the use of Friedländer synthesis, where aniline derivatives react with β-ketoesters in the presence of acidic or basic catalysts .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
4-Formylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 4-Carboxyquinoline-6-carboxylic acid
Reduction: 4-Hydroxymethylquinoline-6-carboxylic acid
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-Formylquinoline-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Formylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group and carboxylic acid group can participate in various biochemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- Quinoline-6-carboxylic acid
- 4-Hydroxyquinoline-6-carboxylic acid
- 4-Methylquinoline-6-carboxylic acid
Comparison:
4-Formylquinoline-6-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the quinoline ringCompared to other similar compounds, this compound offers distinct reactivity and versatility in synthetic and biological applications .
Properties
Molecular Formula |
C11H7NO3 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-formylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-6-8-3-4-12-10-2-1-7(11(14)15)5-9(8)10/h1-6H,(H,14,15) |
InChI Key |
CBSYIFOEXPHDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)C=O |
Origin of Product |
United States |
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